trans-11-Eicosenoic acid
Overview
Description
Trans-11-Eicosenoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a very long-chain ω-9 fatty acid that is a trans monounsaturated isomer of arachidic acid . It is one of several monounsaturated 20-carbon fatty acids . The combined C20:1 isomers constitute 70% of the total fatty acid pool in jojoba seed oil isolated from plants in the Arizona desert .
Synthesis Analysis
Fatty acid (FA) is an important platform compound for the further synthesis of high‐value biofuels and oleochemicals, but chemical synthesis of FA has many limitations . One way to meet the future demand for FA could be to use microbial cell factories for FA biosynthesis . Thioesterase (TE; TesA, TesB, and TE9) of Corynebacterium glutamicum (CG) can potentially improve FA biosynthesis .Molecular Structure Analysis
The molecular formula of trans-11-Eicosenoic acid is C20H38O2 . Its molecular weight is 310.51 . The structure of trans-11-Eicosenoic acid can be represented by the SMILES stringCCCCCCCC/C=C/CCCCCCCCCC(O)=O
. Physical And Chemical Properties Analysis
The physical and chemical properties of trans-11-Eicosenoic acid include a molecular weight of 310.51 , a density of 0.9±0.1 g/cm3 , a boiling point of 426.3±14.0 °C at 760 mmHg , and a flash point of >230 °F .Scientific Research Applications
Tuberculosis Research
Trans-11-eicosenoic acid has been studied in the context of tuberculosis. In a study, it was found that trans-11-eicosenoic acid only slightly inhibits the activity of a protein tyrosine phosphatase (PtpA) from Mycobacterium tuberculosis, which is involved in the development of latent tuberculosis infection. This suggests its potential, albeit limited, as a candidate for tuberculosis treatment (Savalas et al., 2020).
Cardiovascular Health
In the context of cardiovascular health, a study on human aortic endothelial cells showed that compounds related to trans-11-eicosenoic acid, such as conjugated linoleic acids (CLA), can influence the release of various eicosanoids and nitric oxide, which are involved in the regulation of vessel tone and platelet aggregation. This indicates potential implications for endothelial function (Eder et al., 2003).
Immunotherapy Applications
Trans-11-eicosenoic acid and its derivatives have been explored for their immune-stimulatory effects. One study found that these compounds, when used as vaccine adjuvants, could modulate the secretion of cytokines by macrophages, suggesting their potential use in enhancing the effectiveness of vaccines (Alqarni et al., 2019).
Plant Biosynthesis
In plant biology, a study on Malania oleifera showed that a homolog of the 3-ketoacyl-CoA synthase 11 (KCS11) gene, involved in nervonic acid biosynthesis, may have a substrate preference for 11Z-eicosenoic acid. This has implications for understanding the biosynthesis of valuable fatty acids in plants (Li et al., 2020).
Vascular Biology
Research in vascular biology has shown that compounds related to trans-11-eicosenoic acid, such as eicosatrienoic acids, can induce vascular relaxation and influence blood vessel function, highlighting their potential significance in cardiovascular health (Chawengsub et al., 2009).
properties
IUPAC Name |
(E)-icos-11-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHHVVYSMSWAG-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001348007 | |
Record name | (11E)-11-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001348007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-11-Eicosenoic acid | |
CAS RN |
2462-94-4, 62322-84-3 | |
Record name | 11-Eicosenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Eicosenoic acid, (11E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062322843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11E)-11-Eicosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001348007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-EICOSENOIC ACID, (11E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLK3O5O6L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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